molecular formula C13H13F3O B3024417 2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one CAS No. 52776-13-3

2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one

Cat. No. B3024417
Key on ui cas rn: 52776-13-3
M. Wt: 242.24 g/mol
InChI Key: IFKWCRXYZPFPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754100B2

Procedure details

1-Bromo-4-trifluoromethylbenzene (5 mL), cyclohexanone (7.4 mL) and potassium tert-butoxide (8 g) were suspended in tetrahydrofuran (100 mL). Tris(dibenzylieneacetone)dipalladium (1.3 g) and 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (843 mg) were added and the mixture was heated with stirring at 70° C. in a nitrogen atmosphere for 1.5 hours. After leaving to cool, tert-butyl methyl ether was added, followed by filtration through celite. The resulting organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography three times. The resulting solid was washed with heptane to obtain the title compound (2.1 g). The property values of the compound are as follows.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Tris(dibenzylieneacetone)dipalladium
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
843 mg
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CC(C)([O-])C.[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1>O1CCCC1.COC(C)(C)C>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][C:12]2=[O:18])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Tris(dibenzylieneacetone)dipalladium
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
843 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at 70° C. in a nitrogen atmosphere for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
followed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography three times
WASH
Type
WASH
Details
The resulting solid was washed with heptane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1C(CCCC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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